tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Description
tert-Butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a brominated tricyclic indole derivative featuring a pyridoindole core protected by a tert-butyl carbamate group. The bromine substituent at the 5-position likely enhances its reactivity for further functionalization, such as cross-coupling reactions, while the tert-butyl group improves solubility and stability during synthesis.
Properties
Molecular Formula |
C16H19BrN2O2 |
|---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
tert-butyl 5-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-8-7-10-13(9-19)18-12-6-4-5-11(17)14(10)12/h4-6,18H,7-9H2,1-3H3 |
InChI Key |
FACDVCARUYFQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the tert-butyl and bromo substituents.
Chemical Reactions Analysis
Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include methanesulfonic acid for oxidation, hydrogen gas with palladium for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s potential biological activities make it a candidate for studying various biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following comparison focuses on structurally related tert-butyl-protected pyridoindole derivatives, emphasizing substituent effects, physical properties, and spectral data.
Brominated Analogs
Key Observations :
- Positional Isomerism : The 5-bromo target compound differs from the 6-bromo and 8-bromo analogs in the pyridoindole ring fusion and substituent placement. For instance, the 8-bromo derivative in adopts a pyrido[4,3-b]indole scaffold, altering electronic properties and steric effects compared to the pyrido[3,4-b]indole system .
- Synthetic Yield : Brominated analogs generally exhibit high yields (82–87%), suggesting efficient halogenation protocols .
Halogen-Substituted Derivatives
Key Observations :
- Halogen Effects : Chloro and bromo substituents exhibit similar electronic profiles, but bromine’s larger atomic radius may influence steric interactions in downstream reactions.
- Thermal Stability : Chlorinated derivatives (e.g., 6-chloro) show higher melting points (185–186°C) than brominated analogs, possibly due to stronger crystal packing forces .
Protective Group Variations
Key Observations :
- Protective Group Impact : The tert-butyl group confers higher thermal stability (mp 145–146°C vs. 115–117°C for benzyl) and simpler NMR spectra due to reduced aromatic proton complexity .
- Mass Spectrometry : tert-Butyl derivatives exhibit lower molecular weights compared to benzyl-protected analogs.
Functionalized Derivatives
Key Observations :
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